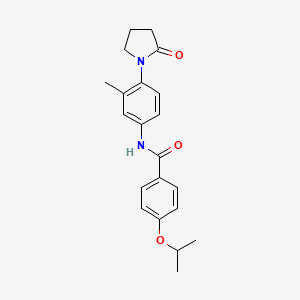

4-isopropoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-14(2)26-18-9-6-16(7-10-18)21(25)22-17-8-11-19(15(3)13-17)23-12-4-5-20(23)24/h6-11,13-14H,4-5,12H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEZSFASAQFWBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-isopropoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide (referred to as Compound A ) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

Compound A can be represented by the following structural formula:

The biological activity of Compound A is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially impacting conditions such as anxiety and depression.

Antiviral Activity

Research has indicated that benzamide derivatives exhibit antiviral properties. For instance, a study on related compounds demonstrated their ability to inhibit enteroviruses by binding to viral capsids, thereby preventing viral replication. Although specific data on Compound A is limited, its structural similarities to known antiviral agents suggest potential efficacy against viral infections .

Anticancer Activity

In vitro studies have shown that compounds similar to Compound A can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspase pathways and inhibition of cell proliferation. For example, derivatives with similar amide functionalities have been reported to exhibit significant cytotoxicity against various cancer types .

Study 1: Antiviral Efficacy

In a comparative study involving several benzamide derivatives, Compound A was evaluated for its ability to inhibit Coxsackie Virus A9 (CVA9). The results indicated that compounds with similar structures effectively reduced viral titers in infected cell cultures, suggesting that Compound A may possess comparable antiviral properties .

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | TBD | TBD |

| CL212 | 1 | 140 |

| CL213 | 10 | >100 |

Study 2: Anticancer Potential

A study focused on the cytotoxic effects of various benzamide derivatives revealed that compounds with an isopropoxy group exhibited enhanced activity against breast cancer cell lines. The study highlighted the importance of side-chain modifications in enhancing biological activity .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | TBD | MCF-7 |

| Benzamide X | 5 | MCF-7 |

| Benzamide Y | 15 | MDA-MB-231 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-(4-(3-Methylisoxazol-5-yl)Phenethoxy)Benzoate (I-6473)

- Structural Differences : I-6473 () replaces the amide group with an ester and substitutes the pyrrolidone with a 3-methylisoxazole ring. The phenethoxy linker increases molecular flexibility compared to the rigid amide bond in the target compound.

- Functional Implications : Esters (like I-6473) are metabolically less stable than amides due to susceptibility to esterase-mediated hydrolysis. The target compound’s amide group likely confers greater in vivo stability, extending its half-life .

Mepronil (2-Methyl-N-(3-(1-Methylethoxy)Phenyl)Benzamide)

- Structural Differences : Mepronil () shares the isopropoxy-phenylbenzamide core but lacks the pyrrolidone and 3-methyl substituents.

- Functional Implications : Mepronil’s simplicity correlates with its use as a fungicide, whereas the target compound’s additional substitutions suggest higher selectivity for complex biological targets, such as human enzymes or receptors .

Repaglinide ((S)-2-Ethoxy-4-(2-{3-Methyl-1-[2-(Piperidin-1-yl)Phenyl]Butylamino}-2-Oxoethyl)Benzoic Acid)

- Structural Differences : Repaglinide () incorporates a piperidine ring and a carboxylic acid group, unlike the pyrrolidone and isopropoxy groups in the target compound.

- Functional Implications : Repaglinide’s carboxylic acid enhances solubility, while the target compound’s isopropoxy group may prioritize lipophilicity for blood-brain barrier penetration. Both compounds likely target metabolic pathways but differ in specific mechanisms (e.g., repaglinide’s insulin secretion vs. the target’s unexplored activity) .

Data Table: Key Structural and Functional Comparisons

| Compound | Key Features | Molecular Weight (g/mol) | Use/Application | Stability/Solubility |

|---|---|---|---|---|

| 4-Isopropoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide | Amide bond, isopropoxy, pyrrolidone, 3-methyl | ~382.4 (calculated) | Research (potential therapeutic) | Moderate lipophilicity |

| I-6473 (Ethyl benzoate derivative) | Ester bond, 3-methylisoxazole, phenethoxy linker | ~353.4 | Research | Low (ester hydrolysis) |

| Mepronil | Simple benzamide, isopropoxy, no heterocycles | ~285.3 | Agricultural fungicide | Low solubility |

| Repaglinide | Carboxylic acid, piperidine, ethoxy | ~452.6 | Antidiabetic drug | High solubility |

Research Findings and Implications

- Metabolic Stability : The target compound’s amide bond confers resistance to enzymatic degradation compared to ester-containing analogs like I-6473, suggesting superior pharmacokinetics .

- Target Specificity : The pyrrolidone ring may mimic peptide bonds or interact with polar residues in enzyme active sites, a feature absent in simpler benzamides like mepronil .

- Lipophilicity vs. Solubility : The isopropoxy group increases lipophilicity, which could enhance tissue penetration but reduce aqueous solubility compared to repaglinide’s carboxylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.